molecular formula C17H15ClN2O2S B11327429 Propan-2-yl {[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate

Propan-2-yl {[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate

Cat. No.: B11327429
M. Wt: 346.8 g/mol
InChI Key: MXSYHXXFTDARPL-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound characterized by its unique chemical structure It contains a pyridine ring substituted with a cyanide group and a chlorophenyl group, connected via a sulfanyl linkage to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of the chlorophenyl and cyanide groups. The sulfanyl linkage is then formed through a thiolation reaction, and finally, the acetate group is introduced via esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts, such as palladium or copper complexes, can enhance the efficiency of the synthesis. Reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

PROPAN-2-YL 2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETATE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    PROPAN-2-YL 2-(2,6-DICHLOROPHENYL)ACETATE: Similar structure but with two chlorine atoms on the phenyl ring.

    PROPAN-2-YL 2-CHLOROACETATE: Lacks the pyridine and cyanide groups, simpler structure.

Uniqueness

PROPAN-2-YL 2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C17H15ClN2O2S

Molecular Weight

346.8 g/mol

IUPAC Name

propan-2-yl 2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C17H15ClN2O2S/c1-11(2)22-16(21)10-23-17-13(9-19)5-8-15(20-17)12-3-6-14(18)7-4-12/h3-8,11H,10H2,1-2H3

InChI Key

MXSYHXXFTDARPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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